molecular formula C33H45NO7 B11834530 benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate

benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate

Cat. No.: B11834530
M. Wt: 567.7 g/mol
InChI Key: CZPXKGHDWKLFLU-NUISNXNRSA-N
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Description

Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, propoxy, benzyl, and carbamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the benzyl group: This step involves the reaction of benzyl chloride with a suitable nucleophile under basic conditions to form the benzyl group.

    Introduction of the methoxy and propoxy groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and propoxy reagents.

    Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate reagent to form the carbamate group.

    Coupling of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: It may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

    DNA/RNA Interaction: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate can be compared with other similar compounds, such as:

    Benzyl ((1S,3S)-3-(4-methoxybenzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)pentyl)carbamate: This compound lacks the additional methoxypropoxy group, which may affect its chemical and biological properties.

    Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)butyl)carbamate: This compound has a different alkyl chain length, which may influence its reactivity and interactions with molecular targets.

    Benzyl ((1S,3S)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methyl-1-((2S,4S)-5-oxo-4-(prop-1-en-2-yl)tetrahydrofuran-2-yl)hexyl)carbamate: This compound has a longer alkyl chain, potentially altering its solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H45NO7

Molecular Weight

567.7 g/mol

IUPAC Name

benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-5-oxo-4-prop-1-en-2-yloxolan-2-yl]pentyl]carbamate

InChI

InChI=1S/C33H45NO7/c1-22(2)26(17-25-13-14-29(38-6)31(18-25)39-16-10-15-37-5)19-28(30-20-27(23(3)4)32(35)41-30)34-33(36)40-21-24-11-8-7-9-12-24/h7-9,11-14,18,22,26-28,30H,3,10,15-17,19-21H2,1-2,4-6H3,(H,34,36)/t26-,27-,28-,30-/m0/s1

InChI Key

CZPXKGHDWKLFLU-NUISNXNRSA-N

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@@H]2C[C@H](C(=O)O2)C(=C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CC(C(=O)O2)C(=C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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